N-苄基噻唑-2-胺

概览

描述

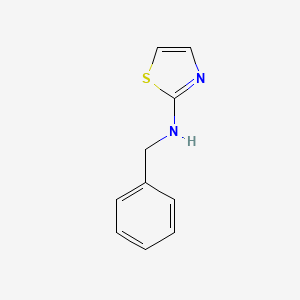

N-Benzylthiazol-2-amine is a compound belonging to the class of benzothiazoles, a group of heteroaromatic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are important in various fields due to their diverse biological activities and applications in material science.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds like N-Benzylthiazol-2-amine, can be accomplished through palladium-catalyzed direct C–H arylation reactions. This method allows for the selective functionalization of the thiazole ring and has been applied to synthesize biologically active compounds and substances that are structural motifs in organic materials (Rossi et al., 2014).

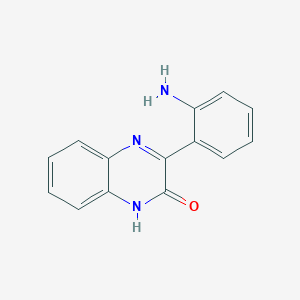

Molecular Structure Analysis

The molecular structure of N-Benzylthiazol-2-amine includes a thiazole ring, a benzene ring, and an amine group. The electronic and spatial configuration of these components contributes to the compound's reactivity and interactions with other molecules. The structure allows for further functionalization and modification, leading to a variety of derivatives with diverse properties.

Chemical Reactions and Properties

N-Benzylthiazol-2-amine and its derivatives participate in various chemical reactions, including C–S cross-coupling, which is a general method for synthesizing arylthio-benzazoles. This reaction is advantageous due to easily accessible starting materials, satisfactory yields, broad substrate scope, and high generality, making it attractive for constructing various 2-arylthio-benzazoles (Vessally et al., 2018).

科研应用

化学合成和催化

N-苄基噻唑-2-胺及其衍生物经常用于化学合成和催化。例如,它们参与了铑(III)催化的CH胺化反应,在温和的反应条件下表现出高效率和良好的官能团容忍性 (Zhang et al., 2018)。另一个应用是在2-N-取代苄噻唑的合成中,这是开发药用重要药物的核心结构 (Ma et al., 2011)。

绿色化学

N-苄基噻唑-2-胺衍生物在绿色化学中也很重要。例如,电化学分子内脱氢C-S键形成允许在环境友好条件下从芳基异硫氰酸酯和胺合成各种2-氨基苄噻唑 (Wang et al., 2017)。

药用应用

在制药领域,新型2-(4-氨基苯基)苄噻唑显示出强大的抗肿瘤性能,并已被评估为癌症治疗候选药物 (Bradshaw et al., 2002)。

纺织工业

在纺织工业中,N-苄基噻唑-2-胺衍生物被用作涤纶织物的分散染料,展示了它们在各种工业应用中的多功能性 (Metwally et al., 2004)。

催化和有机合成

N-苄基噻唑-2-胺衍生物已被用于催化和有机合成,例如,在铁酞菁催化的杂环胺与醇的N-烷基化中 (Bala et al., 2013)。

Safety And Hazards

未来方向

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

性质

IUPAC Name |

N-benzyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-7H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLBXMRJPQRVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902961 | |

| Record name | NoName_3539 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzylthiazol-2-amine | |

CAS RN |

41593-98-0 | |

| Record name | NSC118962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

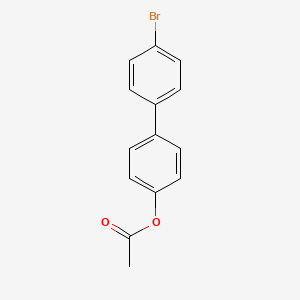

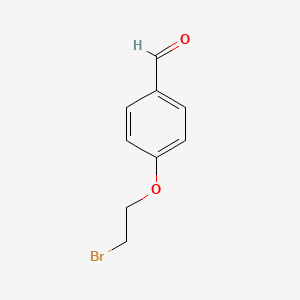

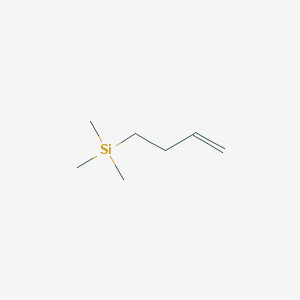

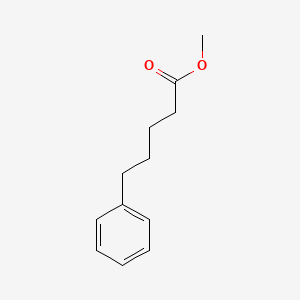

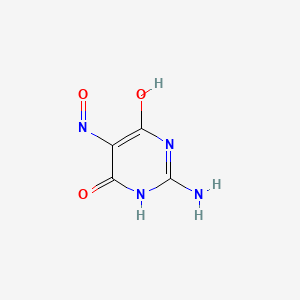

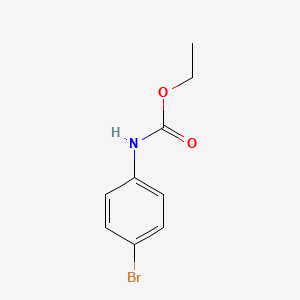

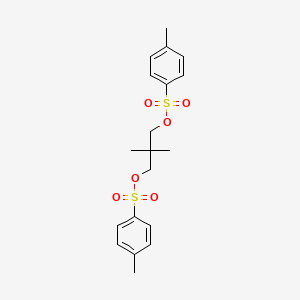

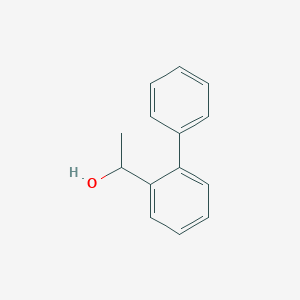

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

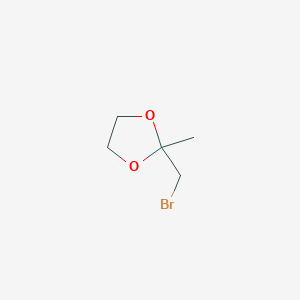

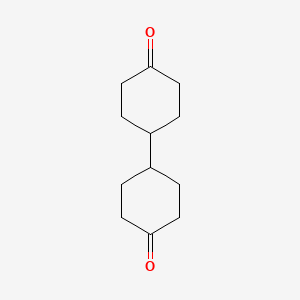

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。